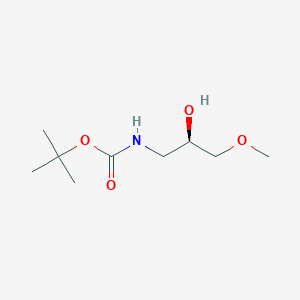

(R)-1-(Boc-amino)-3-methoxy-2-propanol

Description

Significance of Chiral Amino Alcohols as Key Synthetic Intermediates

Chiral amino alcohols are organic compounds that possess both an amine and an alcohol functional group, with at least one stereogenic center. alfa-chemistry.com This dual functionality makes them exceptionally versatile intermediates in a multitude of synthetic transformations. nih.govfrontiersin.org They are integral components in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. nih.govfrontiersin.orgwestlake.edu.cn

The significance of chiral amino alcohols stems from their utility in introducing chirality and providing a scaffold for further molecular elaboration. They can serve as precursors to chiral ligands for asymmetric catalysis, a powerful tool for controlling the stereochemical outcome of chemical reactions. alfa-chemistry.comwestlake.edu.cn Furthermore, the amino and hydroxyl groups can be selectively protected and manipulated, allowing for the stepwise construction of complex molecular architectures. The synthesis of chiral amino alcohols can be achieved through various methods, including the reduction of amino acids or their esters, and the ring-opening of epoxides.

Strategic Importance of (R)-1-(Boc-amino)-3-methoxy-2-propanol as a Chiral Building Block

(R)-1-(Boc-amino)-3-methoxy-2-propanol is a valuable chiral building block due to its specific structural features. The "(R)" designation indicates the stereochemistry at the chiral center, ensuring its utility in the synthesis of a specific enantiomer of a target molecule. The "Boc" (tert-butoxycarbonyl) protecting group on the amine is a common and synthetically useful feature. It is stable under a variety of reaction conditions but can be readily removed when desired, revealing the free amine for subsequent reactions.

The presence of a methoxy (B1213986) group introduces an additional functional handle and can influence the physical and chemical properties of synthetic intermediates and final products. This specific combination of a protected amine, a secondary alcohol, and a methoxy ether in a defined stereochemical configuration makes (R)-1-(Boc-amino)-3-methoxy-2-propanol a highly sought-after intermediate for the synthesis of complex chiral molecules. These types of building blocks are crucial for lead optimization in drug discovery, where precise structural modifications are necessary to enhance efficacy and reduce side effects. enamine.net

Overview of Stereochemical Control in the Production of Enantiopure Compounds

The production of enantiopure compounds, those consisting of a single enantiomer, is a cornerstone of modern organic synthesis. ub.edu The stereochemical outcome of a reaction can significantly impact the biological activity and safety of a pharmaceutical compound. numberanalytics.comrijournals.com Therefore, precise control over the three-dimensional arrangement of atoms is essential.

Several strategies are employed to achieve stereochemical control. numberanalytics.com One common approach is asymmetric synthesis , which involves the use of chiral catalysts, reagents, or auxiliaries to favor the formation of one enantiomer over the other. numberanalytics.comnumberanalytics.com Chiral catalysts, which can be metal complexes or small organic molecules (organocatalysts), create a chiral environment that directs the stereochemical course of the reaction. numberanalytics.comub.edu

Another strategy is the use of the chiral pool , which involves utilizing readily available, enantiopure natural products, such as amino acids or sugars, as starting materials. ub.eduresearchgate.net These natural compounds provide a pre-existing stereocenter that can be incorporated into the final target molecule.

The use of chiral auxiliaries is another effective method. ub.edunumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

The synthesis of enantiomerically pure compounds is often more complex and costly than the synthesis of racemic mixtures. However, the benefits in terms of improved therapeutic efficacy and safety often outweigh these challenges, making the development of methods for stereochemical control a vibrant and critical area of chemical research. ub.edu

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-hydroxy-3-methoxypropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKMUZYLLUPEPN-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of R 1 Boc Amino 3 Methoxy 2 Propanol

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure compounds from natural sources as starting materials. mdpi.comresearchgate.net This strategy transfers the existing stereochemistry of the starting material to the final product through a series of chemical transformations.

A logical and efficient chiral pool starting material for the synthesis of (R)-1-(Boc-amino)-3-methoxy-2-propanol is the naturally occurring amino acid, L-serine, which possesses the desired (S)-configuration at the α-carbon. This stereocenter corresponds to the (R)-configuration in the final product according to Cahn-Ingold-Prelog priority rules after transformation.

The synthesis begins with the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions, to yield N-Boc-L-serine. google.com The carboxylic acid moiety of N-Boc-L-serine is then selectively reduced to a primary alcohol. A common method for this reduction is the formation of a mixed anhydride (B1165640) followed by reduction with sodium borohydride (B1222165) (NaBH₄) to yield N-Boc-L-serinol. researchgate.net

The final and most critical step is the selective methylation of the primary hydroxyl group in the presence of the secondary hydroxyl group. This can be achieved by converting the primary alcohol to a better leaving group or by using a protecting group strategy. A direct approach involves reaction with a methylating agent like methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (B95107) (THF). Careful control of stoichiometry and temperature is required to favor methylation of the less sterically hindered primary alcohol. This sequence provides the target molecule, (R)-1-(Boc-amino)-3-methoxy-2-propanol.

Table 1: Representative Transformation from L-Serine

| Step | Reactant | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1 | L-Serine | (Boc)₂O, NaHCO₃, H₂O/THF | N-Boc-L-Serine | >95% |

| 2 | N-Boc-L-Serine | 1. Ethyl chloroformate, Et₃N 2. NaBH₄ | N-Boc-L-Serinol | ~85-90% |

Data is synthesized from standard procedures for these well-established transformations.

Chemo-enzymatic methods combine chemical synthesis with enzymatic transformations to achieve high stereoselectivity. For the synthesis of (R)-1-(Boc-amino)-3-methoxy-2-propanol, a highly effective strategy is the enzymatic kinetic resolution of a racemic mixture of 1-(Boc-amino)-3-methoxy-2-propanol.

The racemic substrate can be prepared starting from 3-methoxy-1-propanol. Oxidation yields 3-methoxypropanal, which can then be converted to racemic 1-(Boc-amino)-3-methoxy-2-propanol through a multi-step sequence. The key step is the lipase-catalyzed kinetic resolution. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL), are widely used for their ability to selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor, such as vinyl acetate (B1210297). mdpi.comnih.gov

In this process, the lipase (B570770) will preferentially catalyze the acetylation of the (S)-enantiomer, producing (S)-1-(Boc-amino)-3-methoxy-2-propyl acetate. The desired (R)-1-(Boc-amino)-3-methoxy-2-propanol remains unreacted. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of both the remaining alcohol and the formed ester. The unreacted (R)-alcohol can then be easily separated from the acetylated (S)-enantiomer by chromatography. This method is valued for its high enantioselectivity under mild reaction conditions. mdpi.comamazonaws.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Analogous Amino Alcohols

| Lipase Source | Substrate | Acyl Donor | Solvent | Product (ee) | Reference |

|---|---|---|---|---|---|

| Pseudomonas fluorescens | rac-1-Aryloxy-3-chloro-2-propanol | Vinyl Acetate | Diisopropyl ether | (R)-alcohol (>99% ee) | mdpi.com |

| Candida antarctica B (CAL-B) | rac-3-hydroxy-4-tosyloxybutanenitrile | Vinyl Acetate | Organic Solvent | (S)-alcohol (>99% ee) | nih.gov |

This table illustrates the effectiveness of lipases in resolving similar chiral alcohol structures, a strategy directly applicable to the target compound.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired stereocenter from a prochiral substrate using a chiral catalyst or auxiliary. This approach avoids the need for resolution and can be highly efficient.

This sub-category relies on small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

One of the most powerful methods for synthesizing chiral alcohols is the asymmetric hydrogenation of a corresponding prochiral ketone. For the target molecule, the required precursor is 1-(Boc-amino)-3-methoxypropan-2-one . This ketone can be synthesized from N-Boc-serine methyl ester by reaction with the N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide, followed by treatment with a methoxymethyl Grignard reagent, or via oxidation of the racemic alcohol.

The asymmetric hydrogenation of this α-amino ketone can be efficiently carried out using ruthenium catalysts complexed with chiral diphosphine ligands and a chiral diamine. The Noyori-type catalysts, such as RuCl₂[(S)-BINAP][(S,S)-DPEN], are exceptionally effective for this class of transformation. acs.org The reaction proceeds under hydrogen pressure in a suitable solvent like ethanol (B145695) or 2-propanol, often with a base co-catalyst, to give the desired (R)-alcohol with high yield and excellent enantioselectivity. nih.govyoutube.com The choice of ligand chirality ((R)- or (S)-BINAP and diamine) dictates the stereochemical outcome, allowing for selective synthesis of either the (R) or (S) product. youtube.com

Table 3: Asymmetric Hydrogenation of Representative α-Amino Ketones

| Substrate | Catalyst System | S/C Ratio | H₂ Pressure | Product ee (%) | Reference |

|---|---|---|---|---|---|

| 2-Dimethylaminoacetophenone | RuCl₂[(S)-xylbinap][(S,S)-DPEN] | 2000 | 8 atm | 93 (R) | acs.org |

| 3-Dimethylaminopropiophenone | RuCl₂[(S,S)-xyl-P-Phos][(S,S)-DPEN] | 10000 | 8 atm | 97.5 (R) | acs.org |

DPEN = 1,2-diphenylethylenediamine; S/C = Substrate-to-catalyst ratio. This data demonstrates the high efficiency and enantioselectivity of Ru-catalyzed hydrogenation for precursors structurally related to 1-(Boc-amino)-3-methoxypropan-2-one.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. diva-portal.org For the synthesis of chiral β-amino alcohols, several organocatalytic strategies are applicable, such as asymmetric aldol (B89426), Mannich, or Michael reactions. rsc.orgrsc.org

A plausible organocatalytic route to (R)-1-(Boc-amino)-3-methoxy-2-propanol could involve the asymmetric addition of a nucleophile to an electrophile, catalyzed by a chiral organic molecule. For instance, a proline-derived catalyst could facilitate the asymmetric α-aminoxylation of methoxyacetaldehyde (B81698) using a nitrosobenzene (B162901) reagent, followed by reduction and protection steps.

Alternatively, a more direct approach could be the asymmetric aminomethylation of a suitable ketone. Another relevant strategy is the asymmetric allylation of an N-Boc imine. For example, the allylation of N-Boc-methoxyethanimine using a chiral BINOL-derived phosphoric acid as the catalyst could yield a homoallylic amine. nih.gov Subsequent oxidative cleavage of the double bond and reduction would furnish the desired amino alcohol structure. The catalyst, through hydrogen bonding and steric hindrance, directs the approach of the nucleophile to one face of the electrophile, thereby controlling the stereochemistry of the newly formed C-C or C-N bond.

Table 4: Representative Organocatalytic Reactions for Chiral Amine/Alcohol Synthesis

| Reaction Type | Catalyst | Substrates | Product ee (%) | Reference |

|---|---|---|---|---|

| Michael Addition | Primary β-amino alcohol | β-Keto ester + Nitroalkene | up to 99% | rsc.org |

| Allylation | Chiral 3,3'-Diaryl-BINOL | N-Acylimine + Allylboronate | 90-99% | nih.gov |

This table showcases the power of organocatalysis in generating chiral motifs similar to that found in the target compound.

Catalytic Asymmetric Synthesis

Enantioselective Reduction Reactions for Alcohol Stereocenter Formation

The creation of the chiral secondary alcohol in (R)-1-(Boc-amino)-3-methoxy-2-propanol can be effectively achieved through the enantioselective reduction of a corresponding prochiral ketone, 1-(Boc-amino)-3-methoxypropan-2-one. This transformation is a cornerstone of asymmetric synthesis. A variety of chiral reducing agents and catalysts have been developed for this purpose, aiming for high yields and, most importantly, high enantiomeric excess (e.e.).

Prominent among these methods is the use of chiral borane (B79455) reagents or catalytic hydrogenation with chiral metal complexes. For instance, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a powerful tool for the enantioselective reduction of ketones. While specific examples for the synthesis of (R)-1-(Boc-amino)-3-methoxy-2-propanol are not extensively documented in readily available literature, the general applicability of this method to a wide range of ketones suggests its potential utility. The reaction mechanism involves the coordination of the ketone to the chiral catalyst, which then directs the hydride delivery from a stoichiometric reducing agent, such as borane, to one face of the carbonyl group, thereby establishing the desired (R)-stereochemistry at the resulting alcohol.

Similarly, asymmetric transfer hydrogenation or hydrogenation using catalysts based on metals like ruthenium, rhodium, or iridium, ligated with chiral phosphines (e.g., BINAP), represents another viable route. These catalytic systems are known for their high efficiency and selectivity in the reduction of functionalized ketones.

Table 1: Comparison of Potential Enantioselective Reduction Methods

| Method | Chiral Source | Typical Reducing Agent | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | High enantioselectivity, predictable stereochemistry. | Stoichiometric borane, sensitivity to air and moisture. |

| Asymmetric Hydrogenation | Chiral Metal-Ligand Complex | H₂ gas | High atom economy, high turnover numbers. | Requires specialized high-pressure equipment, catalyst cost. |

Biocatalytic Approaches (Enzymatic Synthesis)

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. Enzymes, particularly hydrolases and oxidoreductases, are instrumental in these transformations.

Enzyme-Mediated Kinetic Resolution of Racemic Intermediates

Kinetic resolution is a widely used enzymatic method to separate a racemic mixture of a chiral compound. In the context of synthesizing (R)-1-(Boc-amino)-3-methoxy-2-propanol, a racemic mixture of 1-(Boc-amino)-3-methoxy-2-propanol could be subjected to an enzymatic reaction where one enantiomer reacts preferentially, leaving the other enantiomer unreacted and thus resolved.

Lipases are commonly employed for this purpose, often catalyzing the acylation of the alcohol. For instance, in the presence of an acyl donor, a lipase could selectively acylate the (S)-enantiomer, leaving the desired (R)-1-(Boc-amino)-3-methoxy-2-propanol unreacted. The acylated (S)-enantiomer can then be separated from the unreacted (R)-enantiomer. The efficiency of this process is determined by the enantioselectivity (E-value) of the enzyme. A high E-value is crucial for obtaining the product with high enantiomeric excess. While the kinetic resolution of structurally similar amino alcohols has been reported, specific data for (R)-1-(Boc-amino)-3-methoxy-2-propanol requires dedicated experimental investigation. mdpi.com

Asymmetric Synthesis from Prochiral Substrates using Hydrolases or Oxidoreductases

A more direct biocatalytic route involves the asymmetric transformation of a prochiral substrate. For the synthesis of (R)-1-(Boc-amino)-3-methoxy-2-propanol, this can be achieved through the enantioselective reduction of the corresponding ketone, 1-(Boc-amino)-3-methoxypropan-2-one, using an oxidoreductase (also known as a ketoreductase or dehydrogenase).

These enzymes, often sourced from microorganisms, utilize a cofactor such as NADPH or NADH to deliver a hydride to the ketone. By selecting an appropriate oxidoreductase, the reduction can be directed to produce the (R)-alcohol with high stereoselectivity. This approach is highly atom-economical as, in principle, the entire substrate can be converted to the desired product. The development of recombinant enzymes and cofactor regeneration systems has made this a highly attractive and scalable method for producing chiral alcohols. acs.org

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) combines the principles of kinetic resolution with in-situ racemization of the starting material. This strategy can theoretically convert 100% of a racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of traditional kinetic resolution. wikipedia.org

For the synthesis of (R)-1-(Boc-amino)-3-methoxy-2-propanol, a DKR process would involve the enzymatic resolution of racemic 1-(Boc-amino)-3-methoxy-2-propanol, coupled with a racemization catalyst that continuously interconverts the unreactive (R)-enantiomer and the reactive (S)-enantiomer. For example, a lipase could selectively acylate the (S)-enantiomer, while a racemization catalyst (often a metal complex) would convert the remaining (R)-alcohol back to the racemate, allowing it to be consumed in the enzymatic reaction. Alternatively, starting from the ketone, a chemoenzymatic DKR can be employed where an enzyme selectively reduces one enantiomer of a rapidly racemizing α-substituted ketone.

Enzymatic Desymmetrization of Prochiral Diols or Aminodiols

Enzymatic desymmetrization is a powerful strategy for creating chirality from a prochiral molecule containing a plane of symmetry. A potential precursor for (R)-1-(Boc-amino)-3-methoxy-2-propanol could be a prochiral diol or a related symmetrical molecule. An enzyme, typically a hydrolase, can then selectively modify one of the two identical functional groups, breaking the symmetry and creating a chiral molecule. For instance, the selective acylation of one of the two primary hydroxyl groups of a suitable prochiral diol could be a key step in a synthetic route towards the target compound.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This is a well-established and reliable method for asymmetric synthesis. wikipedia.org

In the synthesis of (R)-1-(Boc-amino)-3-methoxy-2-propanol, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the hydroxyl group. For example, a chiral auxiliary could be incorporated into the Boc-amino group or used to direct the reduction of the ketone precursor. Evans' oxazolidinone auxiliaries, for instance, are widely used to direct aldol reactions, which could be a potential route to construct the carbon skeleton of the target molecule with the correct stereochemistry. After the key stereocenter-forming step, the auxiliary is cleaved to yield the desired product. The choice of auxiliary and the specific reaction conditions are critical for achieving high diastereoselectivity.

Table 2: List of Compounds

| Compound Name |

|---|

| (R)-1-(Boc-amino)-3-methoxy-2-propanol |

| 1-(Boc-amino)-3-methoxypropan-2-one |

| (S)-1-(Boc-amino)-3-methoxy-2-propanol |

| BINAP |

Diastereoselective Transformations Guided by Chiral Auxiliaries

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, inducing diastereoselectivity. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

Evans oxazolidinones are among the most effective and widely used chiral auxiliaries, particularly for stereoselective alkylation and aldol reactions. wikipedia.org The process typically involves acylating the nitrogen of the oxazolidinone. Deprotonation of the α-carbon of the acyl group with a strong, non-nucleophilic base generates a rigid, chelated Z-enolate. The bulky substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the opposite, less sterically hindered face. This leads to the formation of one diastereomer in high excess. acs.orgwilliams.edu

For the synthesis of a precursor to (R)-1-(Boc-amino)-3-methoxy-2-propanol, one could envision a strategy starting with an Evans auxiliary derived from an amino acid like (S)-phenylalanine or (S)-valine. Acylation with a glycine (B1666218) equivalent, followed by deprotonation and alkylation with a methoxymethyl halide (e.g., methoxymethyl chloride), would establish the required carbon skeleton with high diastereoselectivity.

Another widely employed class of auxiliaries is based on pseudoephedrine and its diastereomer, ephedrine. nih.gov When reacted with a carboxylic acid, pseudoephedrine forms an amide. The α-proton can be removed to form an enolate, and the subsequent alkylation is directed by the chiral scaffold, which coordinates to the lithium cation of the base. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Applications This table is interactive. Click on headers to sort.

| Chiral Auxiliary | Typical Starting Material | Key Applications | Typical Electrophiles |

|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | (S)-Phenylalaninol | Aldol Reactions, Alkylations | Aldehydes, Alkyl Halides |

| (1S,2S)-Pseudoephedrine | (1S,2S)-Pseudoephedrine | Alkylations | Alkyl Halides |

| (R)-2-Methyl-2-propanesulfinamide | (R)-t-Leucine | Synthesis of Chiral Amines | Aldehydes, Ketones |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | (S)-Proline | α-Alkylation of Ketones/Aldehydes | Alkyl Halides |

Cleavage and Recycling of Chiral Auxiliaries

For Evans oxazolidinone auxiliaries, cleavage is commonly achieved through hydrolysis. While simple hydroxide (B78521) can cleave the amide bond, it can also attack the endocyclic carbonyl of the auxiliary. williams.edu A more selective method employs lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). The hydroperoxide anion is a superior nucleophile that selectively attacks the exocyclic acyl group, leaving the auxiliary intact for recovery. acs.orgwilliams.edu The resulting product can then be reduced to the target amino alcohol.

Pseudoephedrine amides can be cleaved under either acidic or basic hydrolysis to yield the chiral carboxylic acid. Alternatively, reduction with a hydride reagent like lithium aluminum hydride (LAH) directly furnishes the chiral primary alcohol. wikipedia.org The choice of cleavage method depends on the desired functionality in the final product.

Table 2: Cleavage Conditions for Common Chiral Auxiliaries This table is interactive. Click on headers to sort.

| Chiral Auxiliary | Reagent(s) | Product Functional Group |

|---|---|---|

| Evans Oxazolidinone | LiOH / H₂O₂ | Carboxylic Acid |

| Evans Oxazolidinone | LiBH₄ | Primary Alcohol |

| Evans Oxazolidinone | LiAlH₄ | Primary Alcohol |

| Pseudoephedrine Amide | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Pseudoephedrine Amide | LiAlH₄ | Primary Alcohol |

| tert-Butanesulfinamide | HCl in a protic solvent | Primary Amine |

Substrate-Controlled Diastereoselective Synthesis

In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by one or more pre-existing stereocenters within the substrate molecule itself. This approach leverages the inherent chirality of the starting material to guide the formation of new stereocenters.

A powerful, albeit analogous, example is the enantio- and diastereoselective synthesis of (2R,3R)-β-methoxytyrosine, a nonproteinogenic amino acid. nih.govnih.gov The synthesis begins with the asymmetric aziridination of a p-coumarate derivative using a chiral bis(oxazoline)-copper complex. This initial step establishes two stereocenters in a catalyst-controlled manner. The resulting chiral aziridine (B145994) then serves as the substrate for the next transformation. Nucleophilic ring-opening of the aziridine with methanol (B129727) as the nucleophile proceeds with high diastereoselectivity. nih.gov The attack of methanol is directed by the existing stereochemistry of the aziridine ring, leading preferentially to the anti-product. This strategy demonstrates how a chiral intermediate can effectively control the stereochemistry of a subsequent bond-forming event. nih.govnih.gov

Stereoselective Alkylation and Addition Reactions

Stereoselective alkylation and addition reactions are fundamental transformations for building chiral molecules. In the context of amino alcohol synthesis, these reactions can establish the key C-C and C-heteroatom bonds with defined stereochemistry.

A prominent example of a stereoselective addition strategy is the copper-hydride catalyzed stereodivergent synthesis of amino alcohols from enals. mit.edu This method allows for the synthesis of all possible stereoisomers of an amino alcohol product from the same starting materials by judiciously choosing the enantiomer of the chiral ligand and the geometry of the starting enal. The reaction proceeds via a sequential hydrosilylation and hydroamination. The initial enantioselective 1,2-reduction of the enal sets the first stereocenter, and the subsequent copper-catalyzed hydroamination of the resulting allylic alcohol derivative is highly diastereoselective, controlled by the catalyst. mit.edu This provides a powerful tool for accessing specific stereoisomers of vicinal amino alcohols that are structurally related to the target compound.

Selective mono-N-alkylation of 1,3-amino alcohols, such as 3-aminopropanol, can be achieved by forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN). This chelation protects the alcohol and activates the amine for a selective reaction with an alkyl halide, preventing over-alkylation. organic-chemistry.org

Control of Diastereomeric Ratios in Reduction Processes

The diastereoselective reduction of prochiral ketones or imines is a powerful and direct method for synthesizing chiral alcohols and amines. The stereochemical outcome can be controlled by the substrate's inherent chirality (substrate control) or by using a chiral reducing agent or catalyst (reagent/catalyst control).

For instance, the synthesis of 1,3-diamino-2-propanol (B154962) derivatives has been accomplished via the reduction of a 3-amino-3-substituted-2-oxo-1-nitropropane intermediate. googleapis.com The reduction of the ketone at the C2 position to a hydroxyl group is a critical stereochemistry-determining step. The diastereoselectivity can be influenced by the substituent on the adjacent nitrogen and the choice of reducing agent, often rationalized by Felkin-Anh or chelation-controlled models.

More recently, highly efficient catalytic asymmetric transfer hydrogenation (ATH) methods have been developed. Chiral manganese(I) complexes, for example, have proven effective for the ATH of a broad range of ketimines to their corresponding chiral amines with excellent yields and high enantioselectivity. acs.org The use of ammonia-borane (NH₃·BH₃) as the hydrogen source makes this a practical and robust method. acs.org A similar strategy could be applied to a suitable Boc-protected amino ketone precursor to generate (R)-1-(Boc-amino)-3-methoxy-2-propanol.

Table 3: Manganese-Catalyzed Asymmetric Transfer Hydrogenation of N-Thiophen-2-ylmethyl Imines acs.orgThis table is interactive. Click on headers to sort.

| Substrate (Aryl Group on Ketone) | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | 97 | 91 |

| 4-Methylphenyl | 99 | 92 |

| 4-Methoxyphenyl | 98 | 93 |

| 4-Fluorophenyl | 99 | 95 |

| 4-Chlorophenyl | 98 | 96 |

| 2-Naphthyl | 95 | 99 |

Enantioselective Functionalization and Rearrangement Reactions

Modern synthetic chemistry has seen a surge in the development of enantioselective C-H functionalization reactions, which offer a highly atom- and step-economical approach to complex molecules by directly converting C-H bonds into C-C or C-heteroatom bonds. nih.govnih.govmdpi.com

Regiodivergent Enantioselective C-H Functionalization of Related Heterocycles

A state-of-the-art strategy for accessing chiral 1,3-amino alcohols involves the regiodivergent C-H functionalization of N-Boc protected 1,3-oxazinanes. nih.govnih.gov These six-membered heterocycles are ideal precursors, as they can be readily cleaved to reveal the 1,3-amino alcohol motif.

The reported methodology allows for the selective functionalization at either the C4 or C5 position of the oxazinane ring from a common starting material. nih.gov The key steps are:

Enantioselective Lithiation: The oxazinane is treated with sec-butyllithium (B1581126) in the presence of a chiral diamine, typically (-)-sparteine (B7772259) or a (+)-sparteine surrogate. This deprotonation occurs enantioselectively at one of the methylene (B1212753) carbons adjacent to the nitrogen (C4 or C5).

Transmetalation: The resulting chiral organolithium species is transmetalated with a zinc salt (e.g., ZnCl₂) to form a more stable organozinc compound.

Regiodivergent Negishi Coupling: The final step is a palladium-catalyzed Negishi cross-coupling with an aryl or vinyl electrophile. Crucially, the regioselectivity of this coupling is controlled by the choice of phosphine (B1218219) ligand on the palladium catalyst. One ligand directs the reaction to the C4 position, while a different ligand directs it to the C5 position with high fidelity. nih.govnih.gov

After the functionalized oxazinane is formed, cleavage of the aminal group with an acid, such as trifluoroacetic acid (TFA), yields the highly enantioenriched N-Boc-1,3-amino alcohol. nih.gov This powerful method provides a regio- and enantiodivergent route to a wide array of valuable chiral building blocks that are structurally analogous to the target compound.

Stereoselective Ring-Opening Reactions of Epoxides or Aziridines

The synthesis of enantiomerically pure (R)-1-(Boc-amino)-3-methoxy-2-propanol can be efficiently achieved through the stereoselective ring-opening of prochiral epoxides or aziridines. This method is a cornerstone of asymmetric synthesis, allowing for the direct installation of the required stereochemistry at the C2 position. The reactions typically proceed via an S(_N)2 mechanism, which results in an inversion of configuration at the attacked stereocenter, providing a high degree of stereocontrol. organic-chemistry.org

The general strategy involves the nucleophilic attack of either a protected amine on an epoxide or a methoxide (B1231860) source on an aziridine. The regioselectivity of the attack, particularly on unsymmetrical epoxides, is crucial and is generally favored at the sterically least hindered carbon atom under neutral or basic conditions. rroij.commdpi.com

A plausible and effective route involves the ring-opening of (R)-glycidyl methyl ether with a suitable nitrogen nucleophile, such as an in situ generated Boc-amide anion. This reaction would directly yield the target molecule. The stereochemistry of the starting epoxide dictates the stereochemistry of the final product due to the predictable inversion of configuration.

Alternatively, the ring-opening of an N-Boc protected aziridine, specifically (R)-N-Boc-2-(methoxymethyl)aziridine, with a methoxide nucleophile represents another viable pathway. The success of this method hinges on the regioselective attack of the nucleophile at the unsubstituted carbon of the aziridine ring. nih.govnih.gov Lewis acid or Brønsted acid catalysis can be employed to activate the aziridine ring, although care must be taken to avoid side reactions or loss of stereointegrity. frontiersin.org

Table 1: Representative Stereoselective Ring-Opening Reactions

| Starting Material | Nucleophile/Reagent | Catalyst/Conditions | Key Features |

|---|---|---|---|

| (R)-glycidyl methyl ether | Boc-NHNa (Sodium Boc-amide) | Aprotic solvent (e.g., THF) | Direct SN2 attack at the terminal carbon of the epoxide, inverting the configuration to yield the (R)-product. |

| (S)-glycidyl methyl ether | Sodium azide (B81097) (NaN3), followed by H2/Pd-C and Boc2O | Stepwise approach: Azide opens the epoxide, reduction to the amine, followed by Boc-protection. | Highly reliable and regioselective opening with azide, followed by standard functional group transformations. |

| (R)-N-Boc-2-(methoxymethyl)aziridine | Sodium methoxide (NaOMe) | Methanol (solvent and nucleophile source) | Ring-opening at the less substituted carbon of the activated aziridine ring. |

Racemic Resolution Techniques for Separating Enantiomers

When a synthetic route produces a racemic mixture of 1-(Boc-amino)-3-methoxy-2-propanol, resolution techniques are required to isolate the desired (R)-enantiomer. These methods exploit the different properties of diastereomers, which are formed by reacting the enantiomeric mixture with a chiral resolving agent.

Classical Resolution with Chiral Resolving Agents

Classical resolution is a widely practiced method for separating enantiomers of chiral amines and alcohols. rsc.org The process typically involves reacting the racemic amine precursor, 1-amino-3-methoxy-2-propanol, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility. rsc.org These differences allow for their separation, most commonly by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid derivatives, such as L-(+)-tartaric acid or dibenzoyl-L-tartaric acid, and other chiral acids like mandelic acid or camphorsulfonic acid. nih.gov The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation. For the resolution of racemic 1-amino-3-methoxy-2-propanol, a typical procedure would involve dissolving the racemic amine and a sub-stoichiometric amount (often 0.5 equivalents) of the chiral acid in a suitable solvent, such as ethanol or acetone.

Upon cooling or slow evaporation, the less soluble diastereomeric salt will preferentially crystallize out of the solution. This salt is then isolated by filtration. The enantiomerically enriched amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. The resolving agent can often be recovered and reused. The Boc-protecting group is then introduced to the resolved amine to yield the final product, (R)-1-(Boc-amino)-3-methoxy-2-propanol.

Table 2: Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Typical Racemic Substrate | Principle of Separation | Reference |

|---|---|---|---|

| L-(+)-Tartaric Acid | Primary and secondary amines | Formation of diastereomeric tartrate salts with different solubilities. | |

| (R,R)-Dibenzoyl-tartaric acid | Amino alcohols | Enhanced crystallinity and solubility differences of diastereomeric salts. | |

| (S)-Mandelic Acid | Chiral amines | Formation of diastereomeric mandelate (B1228975) salts. | |

| (1S)-(+)-10-Camphorsulfonic acid | Basic compounds | Formation of diastereomeric sulfonates with distinct physical properties. |

Chromatographic Resolution on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov This method is directly applicable to the racemic mixture of (R)- and (S)-1-(Boc-amino)-3-methoxy-2-propanol. The separation is based on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. yakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® OD, Chiralpak® AD), are among the most versatile and widely used for a broad range of racemates, including N-protected amino alcohols. mdpi.comyakhak.org The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to different retention times for the two enantiomers. scas.co.jp

For the separation of N-Boc protected amino compounds, macrocyclic glycopeptide-based CSPs, like those based on teicoplanin (e.g., CHIROBIOTIC® T), have also demonstrated excellent enantioselectivity. sigmaaldrich.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol, is optimized to achieve the best balance between resolution and analysis time. yakhak.org By carefully selecting the appropriate CSP and mobile phase composition, baseline separation of the (R)- and (S)-enantiomers can be achieved, allowing for the isolation of the desired (R)-1-(Boc-amino)-3-methoxy-2-propanol with high enantiomeric purity. scas.co.jpsigmaaldrich.com

Table 3: Common Chiral Stationary Phases for HPLC Resolution

| CSP Type | Chiral Selector Example | Typical Analytes | Common Mobile Phase |

|---|---|---|---|

| Polysaccharide (Cellulose derivative) | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD) | Aromatic and aliphatic amines, alcohols, N-protected amino alcohols | Hexane/2-Propanol |

| Polysaccharide (Amylose derivative) | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD) | Broad range of racemates | Hexane/Ethanol |

| Macrocyclic Glycopeptide | Teicoplanin (CHIROBIOTIC® T) | N-Boc and FMOC amino acids, amphoteric compounds | Polar-organic or Reversed-phase with buffers |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-acidic or π-basic compounds | Hexane/Isopropanol |

Stereochemical Control and Mechanistic Understanding in the Synthesis of R 1 Boc Amino 3 Methoxy 2 Propanol

Elucidation of Stereochemical Induction Mechanisms

The synthesis of enantiomerically pure vicinal amino alcohols, such as (R)-1-(Boc-amino)-3-methoxy-2-propanol, relies on strategies that can effectively control the formation of the stereogenic center. Traditional methods often involve the use of chiral auxiliaries or the resolution of racemic mixtures, but modern approaches increasingly favor catalytic asymmetric synthesis. nih.gov These methods introduce chirality through the influence of a chiral catalyst, which orchestrates the approach of reactants to favor the formation of one enantiomer over the other.

One common strategy involves the asymmetric reduction of α-amino ketones. While this is a powerful technique, the synthesis of the requisite α-amino ketone precursor can be challenging. nih.gov An alternative and more direct route is the asymmetric aminohydroxylation of alkenes, which simultaneously installs both the amino and hydroxyl functionalities. However, achieving high regioselectivity and enantioselectivity remains a significant hurdle.

A prominent and effective method for controlling stereochemistry in the synthesis of related 1,2-amino alcohols is the ring-opening of meso-epoxides with an amine nucleophile, catalyzed by a chiral Lewis acid complex. researchgate.net In this approach, the chiral catalyst coordinates to the epoxide, activating it towards nucleophilic attack and creating a chiral environment that directs the amine to one of the two enantiotopic carbon atoms. The subsequent hydrolysis and protection of the amino group, for instance with a tert-butoxycarbonyl (Boc) group, yields the desired chiral N-protected amino alcohol. researchgate.net The nature of the chiral ligand and the metal center are crucial in dictating the stereochemical outcome of this transformation.

Biocatalysis offers another powerful avenue for stereochemical induction. Engineered enzymes, such as amine dehydrogenases (AmDHs) or transaminases, can exhibit exceptional stereoselectivity in the synthesis of chiral amino alcohols. nih.gov For instance, the asymmetric reductive amination of α-hydroxy ketones using an engineered AmDH can produce chiral amino alcohols with high enantiomeric excess. nih.gov The enzyme's active site provides a highly specific chiral pocket that binds the substrate in a predefined orientation, leading to the formation of a single stereoisomer.

Influence of Ligand Design on Enantioselectivity and Diastereoselectivity

In metal-catalyzed asymmetric synthesis, the design of the chiral ligand is paramount in achieving high levels of enantioselectivity and diastereoselectivity. The ligand, in coordination with the metal center, forms a chiral catalyst that dictates the stereochemical course of the reaction. For the synthesis of chiral amino alcohols, a variety of ligand classes have been explored, with their efficacy being highly dependent on the specific reaction and substrate.

For instance, in the nickel-catalyzed Suzuki cross-coupling reactions to form precursors to amino alcohols, amino alcohol-based ligands themselves have proven effective. nih.gov The structural features of these ligands, such as the steric bulk and the electronic properties of the substituents, play a crucial role in creating a selective catalytic environment.

In the context of synthesizing β-aminophosphine ligands, which are valuable in various asymmetric transformations, chiral amino acids serve as versatile starting materials. rsc.org The synthesis often involves the protection of the amino group, for example as a Boc-carbamate, followed by modification of the carboxylic acid and hydroxyl groups. The stereochemistry of the final aminophosphine (B1255530) ligand is directly inherited from the starting chiral amino acid.

Recent advancements have seen the development of novel β-aminophosphine derivatives that can act as powerful organocatalysts or ligands in metal-catalyzed reactions. rsc.org The modular synthesis of these ligands allows for the fine-tuning of their steric and electronic properties to optimize the enantioselectivity for a given transformation.

The following table provides examples of chiral ligands and their reported effectiveness in the synthesis of chiral amino alcohols, illustrating the impact of ligand structure on enantioselectivity.

| Ligand Type | Metal | Reaction Type | Achieved Enantioselectivity (ee) |

| Amino alcohol-based | Nickel | Suzuki Cross-Coupling | High |

| β-Aminophosphine | (Used as organocatalyst) | Various | Varies with substrate |

| Scandium bipyridine complex | Scandium | Epoxide aminolysis | Up to 82% ee |

Data compiled from various sources for illustrative purposes.

Rationalization of Reaction Pathways Leading to (R)-Configuration

The formation of the (R)-configuration in 1-(Boc-amino)-3-methoxy-2-propanol is a direct consequence of the specific synthetic route and the stereochemical control elements employed. When starting from a chiral precursor, such as a derivative of a naturally occurring amino acid like serine, the stereochemistry is often pre-determined and carried through the synthetic sequence. aalto.fi

In catalytic asymmetric reactions, the pathway to the (R)-enantiomer is governed by the transition state energetics. The chiral catalyst creates diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. The preferred pathway is the one with the lower activation energy. The design of the chiral ligand is therefore critical in maximizing the energy difference between these competing transition states.

For example, in the asymmetric ring-opening of a suitable epoxide, the chiral Lewis acid catalyst will preferentially activate one of the C-O bonds of the epoxide. The subsequent backside attack by the amine nucleophile will proceed with inversion of configuration at that carbon center. By choosing the appropriate enantiomer of the chiral catalyst, one can selectively synthesize either the (R)- or (S)-amino alcohol.

Biocatalytic routes offer a highly specific pathway to the desired enantiomer. Enzymes, with their well-defined three-dimensional active sites, can bind substrates in a very precise orientation. For instance, an (R)-selective amine dehydrogenase will bind an α-hydroxy ketone in such a way that the hydride transfer from the cofactor (e.g., NADH or NADPH) and the subsequent amination occur on a specific face of the carbonyl group, leading exclusively to the (R)-amino alcohol. nih.gov

Computational Chemistry and Modeling Studies

Computational chemistry has become an indispensable tool for understanding and predicting stereoselectivity in asymmetric catalysis. Through quantum chemical calculations and molecular dynamics simulations, researchers can gain detailed insights into reaction mechanisms, transition state structures, and the origins of enantioselectivity.

Quantum Chemical Calculations for Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the transition states of chemical reactions. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, one can predict the enantiomeric excess of a reaction. These calculations can reveal the subtle non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst, substrate, and reagents that are responsible for stereochemical induction.

Molecular Dynamics Simulations of Chiral Catalysis

Molecular dynamics (MD) simulations provide a dynamic picture of the catalytic process, complementing the static view offered by quantum chemical calculations. MD simulations can model the behavior of the catalyst, substrate, and solvent molecules over time, providing insights into the conformational flexibility of the catalyst-substrate complex and the pathway of the reaction.

For complex catalytic systems, such as those involving enzymes or large, flexible organocatalysts, MD simulations can be particularly valuable. They can help to identify the dominant conformations of the catalyst-substrate complex that lead to the observed stereochemical outcome. By understanding the dynamic behavior of the system, researchers can better rationalize the factors that control enantioselectivity and design improved catalytic systems. As with quantum chemical calculations, specific MD simulations for the synthesis of (R)-1-(Boc-amino)-3-methoxy-2-propanol are not prevalent, but the application of this technique to similar chiral syntheses underscores its potential to provide critical mechanistic insights.

Chemical Transformations and Derivatization of R 1 Boc Amino 3 Methoxy 2 Propanol

Selective Functional Group Manipulations

The presence of multiple reactive sites on (R)-1-(Boc-amino)-3-methoxy-2-propanol necessitates careful selection of reagents and reaction conditions to achieve chemoselectivity. The secondary alcohol and the Boc-protected amine are the primary sites for transformations.

Reactions at the Secondary Hydroxyl Group (e.g., Esterification, Oxidation)

The secondary hydroxyl group is a key site for introducing structural diversity. Its reactivity allows for transformations such as esterification and oxidation.

Esterification: The secondary alcohol can be readily esterified to introduce a variety of acyl groups. Standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine, are expected to proceed efficiently. For more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. These methods are widely used for the esterification of N-Boc protected amino acids.

A study on the esterification of the related compound 1-methoxy-2-propanol (B31579) with acetic acid using a solid acid catalyst, Amberlyst-35, achieved a high equilibrium yield of the corresponding acetate (B1210297). researchgate.netosaka-u.ac.jp This suggests that similar catalytic methods could be applicable to (R)-1-(Boc-amino)-3-methoxy-2-propanol, offering a potentially greener alternative to traditional methods.

Interactive Data Table: Plausible Esterification Reactions

| Acylating Agent | Reagents and Conditions | Expected Product |

| Acetyl chloride | Triethylamine, Dichloromethane (B109758), 0 °C to rt | (R)-1-(Boc-amino)-3-methoxy-2-propyl acetate |

| Benzoic anhydride | DMAP (cat.), Pyridine, rt | (R)-1-(Boc-amino)-3-methoxy-2-propyl benzoate |

| Acetic Acid | Amberlyst-35, Heat | (R)-1-(Boc-amino)-3-methoxy-2-propyl acetate |

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, (R)-1-(Boc-amino)-3-methoxy-2-propanone. A variety of oxidizing agents can be used, with the choice depending on the desired selectivity and the tolerance of the Boc-protecting group. Milder, more selective oxidizing agents are generally preferred to avoid over-oxidation or cleavage of the Boc group.

Transformations Involving the Boc-Protected Amine (e.g., Deprotection, Amidation)

The tert-butyloxycarbonyl (Boc) protecting group is crucial for masking the reactivity of the primary amine during other transformations. However, its removal or direct conversion to other functionalities like amides is a key step in many synthetic sequences.

Deprotection: The Boc group is readily cleaved under acidic conditions to reveal the free amine, (R)-1-amino-3-methoxy-2-propanol. The most common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). osaka-u.ac.jpcmu.edupurdue.edu The reaction is typically fast and proceeds at room temperature. osaka-u.ac.jpcmu.edu Alternatively, solutions of hydrogen chloride (HCl) in organic solvents such as dioxane or ethyl acetate can be used. wuxibiology.com For substrates sensitive to strong acids, milder methods have been developed, including the use of trimethylsilyl (B98337) iodide (TMSI) or zinc bromide. mdpi.com

Amidation: While the traditional approach to forming an amide from a Boc-protected amine involves deprotection followed by acylation, recent methodologies allow for the direct amidation of the carbamate (B1207046). A notable example is the rhodium-catalyzed coupling of N-Boc protected amines with arylboroxines, which provides a direct route to secondary benzamides. organic-chemistry.orggoogle.com This method is advantageous as it avoids a separate deprotection step and is tolerant of various functional groups. organic-chemistry.orggoogle.com

Another approach involves the in situ generation of an isocyanate from the N-Boc amine using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which can then be reacted with a Grignard reagent to afford the corresponding amide in high yield under mild conditions.

Interactive Data Table: Transformations of the Boc-Protected Amine

| Transformation | Reagents and Conditions | Expected Product |

| Deprotection | Trifluoroacetic acid, Dichloromethane, rt | (R)-1-amino-3-methoxy-2-propanol |

| Deprotection | 4 M HCl in Dioxane, rt | (R)-1-amino-3-methoxy-2-propanol hydrochloride |

| Direct Amidation | Phenylboroxine, [Rh(cod)Cl]₂, dppf, K₂CO₃, Toluene, 100 °C | (R)-N-benzoyl-1-amino-3-methoxy-2-propanol |

| Direct Amidation | 1. 2-Chloropyridine, Tf₂O, CH₂Cl₂; 2. Phenylmagnesium bromide | (R)-N-benzoyl-1-amino-3-methoxy-2-propanol |

Carbon Chain Elongation Strategies

Extending the carbon skeleton of (R)-1-(Boc-amino)-3-methoxy-2-propanol is essential for the synthesis of more complex target molecules. This can be achieved through various coupling and ring-forming reactions.

Coupling Reactions for Extended Carbon Skeletons

To participate in carbon-carbon bond-forming reactions, one of the functional groups in (R)-1-(Boc-amino)-3-methoxy-2-propanol typically needs to be converted into a suitable coupling partner, such as an organometallic reagent or an electrophile (e.g., a halide or triflate).

For instance, the hydroxyl group could be converted into a good leaving group, such as a tosylate or triflate, which can then undergo nucleophilic substitution with carbon nucleophiles. Alternatively, after deprotection of the amine, it could be converted to a halide via a Sandmeyer-type reaction, although this might be harsh. A more plausible strategy would involve the oxidation of the primary alcohol (after a suitable protection-deprotection sequence of the existing functional groups if necessary) to a carboxylic acid, which can then be used in various coupling reactions.

While direct coupling reactions involving the C-H bonds of the methoxy (B1213986) group or the carbon backbone are challenging, modern C-H activation methodologies could potentially offer future avenues for direct carbon skeleton extension.

Ring-Closing Reactions to Form Heterocyclic Derivatives

The bifunctional nature of the deprotected amine, (R)-1-amino-3-methoxy-2-propanol, or its derivatives, makes it a valuable precursor for the synthesis of various heterocyclic systems.

For example, reaction of the deprotected amino alcohol with a suitable dielectrophile could lead to the formation of various saturated heterocycles. Treatment with phosgene (B1210022) or a phosgene equivalent could yield an oxazolidinone ring. Reaction with a dicarbonyl compound or its equivalent could lead to the formation of substituted piperazines or other nitrogen-containing heterocycles.

Furthermore, intramolecular reactions are also a viable strategy. For instance, if the hydroxyl group is converted to a leaving group and the Boc-group is removed, intramolecular cyclization could lead to the formation of a substituted aziridine (B145994).

Synthesis of Analogues and Derivatives of (R)-1-(Boc-amino)-3-methoxy-2-propanol

The synthesis of analogues of (R)-1-(Boc-amino)-3-methoxy-2-propanol can be achieved by modifying the starting materials or by further derivatization of the parent compound.

One approach is to start from different chiral amino acids. For example, using a different amino acid other than serine (from which the parent compound is often derived) would lead to analogues with different side chains. A Korean patent describes a process for preparing lacosamide, an anticonvulsant drug, which is an N-acetyl derivative of (R)-2-amino-N-benzyl-3-methoxypropionamide, highlighting the pharmaceutical relevance of such derivatives.

Derivatization of the existing functional groups, as described in the sections above, is the most direct way to generate a library of analogues. For example, a range of esters and ethers can be synthesized from the hydroxyl group. The amino group, after deprotection, can be acylated with various carboxylic acids to produce a diverse set of amides. These modifications can be used to explore structure-activity relationships in medicinal chemistry programs. The synthesis of various protected 2-amino- and 2,3-diaminopropylphosphonates from related aziridine precursors demonstrates the utility of such building blocks in creating diverse molecular structures. organic-chemistry.org

Regioselective and Stereoselective Functionalization of Related Scaffolds

The principles of regioselective and stereoselective functionalization are critical in synthetic organic chemistry, enabling the precise construction of complex molecular architectures from simpler, chiral precursors. Scaffolds related to (R)-1-(Boc-amino)-3-methoxy-2-propanol, particularly N-protected β-amino alcohols and their derivatives, serve as exemplary platforms for demonstrating these principles. The resident stereocenter and the arrangement of amino and hydroxyl groups in these molecules provide a strong basis for directing the stereochemical outcome of subsequent transformations.

One significant area of research involves the diastereoselective synthesis of more elaborate β-amino alcohols through the reaction of N-Boc-protected α-aminoorganometallics with aldehydes. For instance, α-aminoorganostannanes protected with an N-Boc group can be converted to their corresponding α-aminoorganolithium species. The subsequent reaction of these chiral organolithiums with aldehydes proceeds with a high degree of stereocontrol, affording N-protected β-amino alcohols. The diastereoselectivity of this addition is highly dependent on the nature of the aldehyde, with aromatic aldehydes typically yielding anti-products with excellent selectivity. acs.org This stereochemical preference is attributed to a Felkin-Anh-type transition state model where the organometallic reagent adds to the less hindered face of the aldehyde.

| Entry | Aldehyde | Diastereoselectivity (anti/syn) | Reference |

| 1 | Benzaldehyde | >99:1 | acs.org |

| 2 | p-Anisaldehyde | >99:1 | acs.org |

| 3 | Isobutyraldehyde | 1:1 | acs.org |

Another powerful method for achieving diastereocontrol is the Petasis boronic acid Mannich reaction. This multicomponent reaction involves an amine, an aldehyde, and a boronic acid to form α-amino acids or β-amino alcohols. When enantiopure α-hydroxy aldehydes are used, the reaction intrinsically favors the formation of anti β-amino alcohols with high diastereoselectivity. nih.gov This inherent preference, however, can be overcome through the use of chiral catalysts. Chiral biphenols have been successfully employed to catalyze the Petasis reaction, enabling a switch in diastereoselectivity to produce the corresponding syn β-amino alcohols. nih.gov This catalyst-controlled approach provides access to the full matrix of possible stereoisomers from a single chiral precursor, representing a significant advance in stereoselective synthesis.

| Amine | Aldehyde | Catalyst | Product Diastereomer | Reference |

| Dibenzylamine | (S)-2-hydroxy-3-phenylpropanal | None | anti | nih.gov |

| Dibenzylamine | (S)-2-hydroxy-3-phenylpropanal | Chiral Biphenol | syn | nih.gov |

Furthermore, the chiral backbone of these amino alcohol scaffolds can be used to direct the formation of complex heterocyclic systems. Diastereoselective protocols for synthesizing substituted morpholine-2-carboxylic acid esters have been developed. nih.gov These methods rely on a key condensation step between an imine and a chiral lactone derivative. The relative stereochemistry at the C2 and C3 positions of the resulting morpholine (B109124) ring is controlled by the reaction conditions. Acid-catalyzed condensation typically leads to trans-substituted products, while base-catalyzed conditions favor the formation of the cis-diastereomer. nih.gov This demonstrates how the stereochemistry of a new ring system can be effectively controlled by leveraging the chirality of the starting materials and a judicious choice of reagents.

These examples underscore the utility of chiral scaffolds related to (R)-1-(Boc-amino)-3-methoxy-2-propanol in directing regioselective and stereoselective functionalizations. The ability to control the formation of new stereocenters relative to existing ones is a cornerstone of modern asymmetric synthesis.

Applications of R 1 Boc Amino 3 Methoxy 2 Propanol in Complex Molecule Synthesis

Precursor in the Synthesis of Chiral Amines and Amino Alcohols

Chiral amino alcohols are fundamental structural motifs present in a vast array of pharmaceuticals and bioactive natural products. nih.gov The compound (R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropan-1-ol serves as an excellent starting point for the synthesis of other, more complex chiral amines and amino alcohols. Its inherent chirality, derived from a chiral pool source like an amino acid, obviates the need for asymmetric synthesis steps to establish the key stereocenter. researchgate.net

The synthetic versatility of this precursor lies in the differential reactivity of its functional groups.

The Primary Alcohol: The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid. It can also be converted into a good leaving group (e.g., tosylate, mesylate) to allow for nucleophilic substitution, thereby introducing a variety of new functionalities.

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions. The deprotected primary amine can then undergo reactions such as N-alkylation, acylation, or reductive amination to build more complex amine structures.

General synthetic strategies often involve modifying the alcohol terminus while keeping the amine protected, or vice-versa, allowing for a stepwise and controlled construction of the target molecule. This modular approach is highly valuable in creating libraries of related compounds for drug discovery programs.

Intermediacy in the Synthesis of β-Amino Acid Derivatives

β-Amino acids are crucial components of various biologically active molecules, including peptides with unique folding properties (β-peptides), and are core structures in several pharmaceuticals. nih.gov The synthesis of enantiomerically pure β-amino acids is a significant area of research. orgsyn.org (R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropan-1-ol can be elaborated into β-amino acid derivatives through chemical homologation.

β²-Amino acids are characterized by having a substituent on the α-carbon (C2) relative to the carboxyl group. The general structure is R-CH(NH₂)-COOH, where the amino group is attached at the second carbon from the carboxyl function. The synthesis of β²-amino acids from an α-amino alcohol like (R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropan-1-ol is a multi-step process that requires careful strategic planning to construct the carbon skeleton.

In contrast, the synthesis of β³-amino acids, which have a substituent on the β-carbon (C3), is more direct from this precursor. A well-established method for this one-carbon chain extension is the Arndt-Eistert homologation. This sequence effectively converts an α-amino acid into its corresponding β-amino acid.

The process, starting from (R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropan-1-ol, can be outlined as follows:

| Step | Transformation | Reagents/Conditions | Intermediate/Product |

| 1 | Oxidation | TEMPO, BAIB or other mild oxidizing agents | (R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid |

| 2 | Acid Chloride Formation | Oxalyl chloride or thionyl chloride | (R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoyl chloride |

| 3 | Diazoketone Formation | Diazomethane (CH₂N₂) | (R)-3-((tert-butoxycarbonyl)amino)-4-methoxy-1-diazobutan-2-one |

| 4 | Wolff Rearrangement | Ag₂O, H₂O (or an alcohol) | (R)-3-((tert-butoxycarbonyl)amino)-4-methoxybutanoic acid |

This sequence lengthens the carbon backbone by one methylene (B1212753) unit between the original chiral center and the carbonyl group, yielding the target β³-amino acid derivative with the retention of stereochemical integrity.

Construction of Bioactive Molecules and Pharmaceutical Intermediates

The chiral scaffold provided by (R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropan-1-ol is a key component in the synthesis of numerous bioactive molecules and pharmaceutical intermediates. sanjaysshah.com Its structure is incorporated into larger molecules designed to interact with specific biological targets.

A notable example is its use in the development of inhibitors for the botulinum neurotoxin serotype A (BoNT/A) light chain, a zinc metalloprotease. Researchers have synthesized potent inhibitors by converting the amino alcohol into a hydroxamate derivative. The (R)-2-(Boc-amino)-3-methoxypropyl moiety serves as a key structural element that positions the zinc-binding hydroxamate group within the enzyme's active site.

| Bioactive Molecule Class | Therapeutic Target | Role of (R)-2-((Boc-amino)-3-methoxy-1-propanol |

| Hydroxamate-based inhibitors | Botulinum neurotoxin A (BoNT/A) light chain | Serves as the chiral backbone for positioning the zinc-binding group. |

| Peptide Nucleic Acid (PNA) Monomers | DNA/RNA | Forms the chiral backbone of the nucleic acid mimic, influencing its binding properties. |

| Potential Glucokinase Activators | Glucokinase | The related methoxy-propanol scaffold is a key intermediate. sigmaaldrich.com |

Integration into Total Synthesis of Natural Products and Designed Molecules

Beyond serving as a precursor for specific pharmacophores, this building block is also integrated into the total synthesis of complex natural products and rationally designed molecules. rsc.orgnih.gov Total synthesis campaigns often rely on a chiron approach, where readily available chiral molecules from nature are used as starting materials to impart chirality to the final target without requiring de novo asymmetric steps. researchgate.net

A prominent example of its use in designed molecules is in the synthesis of Peptide Nucleic Acid (PNA) monomers. PNAs are synthetic analogs of DNA and RNA with a peptide-like backbone, which gives them unique binding affinities and resistance to enzymatic degradation. The (R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropan-1-ol can be converted into a chiral PNA monomer, which is then incorporated into a PNA oligomer using solid-phase synthesis techniques. nih.gov The specific stereochemistry and functionality of the building block are crucial for controlling the helical structure and binding properties of the resulting PNA strand.

Advanced Analytical and Characterization Methodologies for R 1 Boc Amino 3 Methoxy 2 Propanol Research

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the primary structural elucidation of (R)-1-(Boc-amino)-3-methoxy-2-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. For (R)-1-(Boc-amino)-3-methoxy-2-propanol, ¹H NMR spectroscopy confirms the presence of all expected protons. The large singlet integrating to nine protons at approximately 1.45 ppm is characteristic of the tert-butoxycarbonyl (Boc) protecting group. The methoxy (B1213986) group protons appear as a sharp singlet at around 3.39 ppm. The remaining protons on the propanol (B110389) backbone appear as multiplets in the 3.20-3.80 ppm range, with the proton on the hydroxyl-bearing carbon (C2) typically found around 3.78 ppm. A broad singlet corresponding to the carbamate (B1207046) proton (N-H) is often observed near 4.95 ppm.

Table 1: Representative ¹H NMR Spectral Data for (R)-1-(Boc-amino)-3-methoxy-2-propanol in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| ~4.96 | Broad Singlet | 1H | -NH- | |

| ~3.78 | Multiplet | 1H | -CH(OH)- | |

| ~3.47 | Doublet / Multiplet | 2H | -CH₂-O- | |

| ~3.39 | Singlet | 3H | -OCH₃ | |

| ~3.25 | Multiplet | 2H | Boc-NH-CH₂- |

Mass Spectrometry (MS) is used to determine the molecular weight and can reveal structural information through fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form [M+H]⁺. For (R)-1-(Boc-amino)-3-methoxy-2-propanol (molecular weight 219.28 g/mol ), this peak would appear at approximately m/z 220. Common fragments correspond to the loss of the tert-butyl group or the entire tert-butoxy (B1229062) group.

Table 2: Mass Spectrometry Fragmentation Data for (R)-1-(Boc-amino)-3-methoxy-2-propanol

| m/z | Ion | Fragmentation | Reference |

|---|---|---|---|

| 220 | [M+H]⁺ | Protonated parent molecule | |

| 164 | [M-tBu+2H]⁺ | Loss of tert-butyl group |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing both the chemical and enantiomeric purity of (R)-1-(Boc-amino)-3-methoxy-2-propanol.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral HPLC is the premier method for determining the enantiomeric excess (e.e.) of a chiral compound. The separation relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. While specific HPLC methods for (R)-1-(Boc-amino)-3-methoxy-2-propanol are not widely published, methods developed for its parent amine or similar chiral amino alcohols are directly applicable.

A common strategy involves CSPs based on polysaccharides or crown ethers. For instance, a crown ether-based column like Crownpak CR(+) has been shown to effectively separate the enantiomers of related amino alcohols. The mobile phase is typically an acidic aqueous solution mixed with an organic modifier, where the primary amino group and chiral center of the analyte can form a complex with the chiral crown ether. By monitoring the peak areas for the (R) and (S) enantiomers, the enantiomeric excess can be accurately calculated.

Gas Chromatography (GC) with Chiral Columns

Gas chromatography is another powerful technique for purity analysis, and when paired with a chiral column, it can also determine enantiomeric excess. For a molecule like (R)-1-(Boc-amino)-3-methoxy-2-propanol, direct analysis might be possible, but often derivatization is performed to improve volatility and peak shape.

The analysis of structural fragments can also provide insight. For example, the enantiomers of the related compound 1-methoxy-2-propanol (B31579) have been successfully separated using GC on a chiral stationary phase, such as a cyclodextrin-based column. This indicates that a similar GC-based approach would be suitable for resolving the enantiomers of the target compound or its synthetic precursors.

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique requires a single, high-quality crystal of the compound. The molecule is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise map of electron density, revealing the exact spatial arrangement of every atom.

For a molecule to be suitable for X-ray crystallography, it must be a solid that can be crystallized. (R)-1-(Boc-amino)-3-methoxy-2-propanol is often an oil at room temperature, which makes crystallization challenging. There are no publicly available crystal structures for this specific compound. However, if a suitable crystalline derivative could be formed, the technique of anomalous dispersion would allow for the unambiguous assignment of the (R) configuration at the C2 stereocenter. This method was used, for example, to confirm the absolute configuration of L-serine methyl ester hydrochloride, another small chiral molecule with amino and hydroxyl functionalities.

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Analysis

Chiroptical methods measure the differential interaction of a chiral molecule with polarized light. They are crucial for routine confirmation of stereochemical identity.

Optical Rotatory Dispersion (ORD) measures the specific rotation of a compound, which is its ability to rotate the plane of polarized light at a specific wavelength (usually the sodium D-line, 589 nm). The direction and magnitude of rotation are characteristic of a specific enantiomer. For (R)-1-(Boc-amino)-3-methoxy-2-propanol, a negative specific rotation has been consistently reported in chloroform.

Table 3: Reported Specific Rotation Values for (R)-1-(Boc-amino)-3-methoxy-2-propanol

| Specific Rotation [α] | Temperature | Concentration (c) | Solvent | Reference |

|---|---|---|---|---|

| -15.1° | 25 °C | 1.0 | Chloroform |

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is plotted as a function of wavelength. The resulting spectrum provides a "fingerprint" of the molecule's stereochemistry. While specific CD spectra for (R)-1-(Boc-amino)-3-methoxy-2-propanol are not detailed in the literature, the technique is highly sensitive to the stereochemical environment around the chromophores (in this case, the carbamate group) and would provide confirmatory evidence of the absolute configuration when compared to theoretical calculations or reference compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (R)-1-(Boc-amino)-3-methoxy-2-propanol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 certified) to prevent skin contact, safety goggles to avoid eye exposure, and lab coats for body protection .

- Ventilation : Ensure adequate fume hood ventilation to minimize inhalation risks, as the compound may cause respiratory irritation (H335) .

- Spill Management : Collect spills using non-reactive absorbents (e.g., silica gel) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. How can researchers purify (R)-1-(Boc-amino)-3-methoxy-2-propanol after synthesis?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate) to separate the Boc-protected product from byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility data. Pre-cool solvents to enhance crystal formation .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry using - and -NMR. Key signals: Boc-group tert-butyl protons (~1.4 ppm) and methoxy protons (~3.3 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (expected [M+H] ~248.3 g/mol) .

Advanced Research Questions

Q. How can the Boc protection/deprotection steps be optimized to minimize side reactions?

- Methodological Answer :

- Deprotection Conditions : Use TFA (20% in DCM) at 0°C for 30 minutes to cleave the Boc group while preserving the methoxy and propanol moieties. Monitor reaction progress via -NMR for tert-butyl signal disappearance .